molecular formula C15H12ClN3 B11622770 (Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline

(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline

Cat. No.: B11622770
M. Wt: 269.73 g/mol
InChI Key: MLLDCINREPVMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline is a chemical compound that belongs to the class of isoindolin-1-imines. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of a chloro group and an iminoisoindolinylidene moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline can be achieved through a multi-component condensation reaction. One common method involves the reaction of 2-cyanobenzaldehyde, an amine, and 3-methyl-1H-pyrazol-5(4H)-one under reflux conditions in ethanol. This catalyst-free, one-pot procedure provides excellent yields (85-95%) and is efficient and convenient .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline undergoes various chemical reactions, including:

    Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions.

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.

    Substitution Reactions: Typical reagents are nucleophiles such as amines, thiols, and alkoxides.

    Condensation Reactions: Reagents include aldehydes, ketones, and other carbonyl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield various substituted derivatives, while substitution reactions can produce a range of chloro-substituted analogs.

Scientific Research Applications

(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloro group and the specific arrangement of its functional groups

Properties

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)iminoisoindol-1-amine

InChI

InChI=1S/C15H12ClN3/c1-9-8-10(16)6-7-13(9)18-15-12-5-3-2-4-11(12)14(17)19-15/h2-8H,1H3,(H2,17,18,19)

InChI Key

MLLDCINREPVMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.